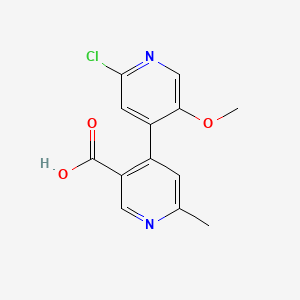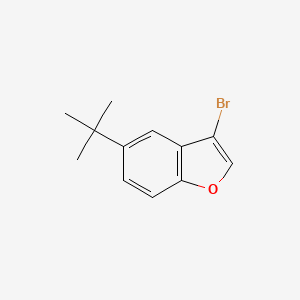
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and methoxy group on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxypyridine with a suitable methylating agent to introduce the methyl group at the 6-position. This is followed by carboxylation to introduce the carboxylic acid group at the 3-position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted pyridine derivatives.
科学的研究の応用
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carboxylic acid group can form ionic bonds with amino acid residues in enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-chloro-5-methoxypyridine-4-boronic acid: Shares the chloro and methoxy substitution pattern but differs in the presence of a boronic acid group.
2-chloro-4-pyridinylmethanol: Similar chloro substitution but contains a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-3-8(10(5-15-7)13(17)18)9-4-12(14)16-6-11(9)19-2/h3-6H,1-2H3,(H,17,18) |
InChIキー |
MGCAZYXTPDSVGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)C(=O)O)C2=CC(=NC=C2OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)








![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)


